9-(3-methoxyphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
9-(3-methoxyphenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound belongs to the class of pyrimidopurines, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-methoxyphenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process, making it feasible for commercial applications .
Chemical Reactions Analysis
Types of Reactions
9-(3-methoxyphenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or sulfuric acid for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, 9-(3-methoxyphenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound has shown promise in various assays for its potential therapeutic effects. It is being studied for its role in modulating biological pathways and its potential as a lead compound in drug discovery .
Medicine
In medicine, research is focused on the compound’s potential as an anti-cancer agent, given its ability to interact with DNA and inhibit cell proliferation. Its unique structure allows it to target specific molecular pathways involved in cancer progression .
Industry
Industrially, this compound is explored for its potential use in the development of new materials with specific properties, such as enhanced conductivity or stability .
Mechanism of Action
The mechanism of action of 9-(3-methoxyphenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. It is known to bind to DNA, thereby inhibiting the replication process and leading to cell cycle arrest. This interaction is mediated through hydrogen bonding and van der Waals forces, which stabilize the compound-DNA complex .
Comparison with Similar Compounds
Similar Compounds
- 9-(4-Methoxyphenyl)-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Thiazolopyrimidine derivatives
- Acridine derivatives
Uniqueness
Compared to similar compounds, 9-(3-methoxyphenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxyphenyl group enhances its ability to interact with biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C21H27N5O3 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
9-(3-methoxyphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H27N5O3/c1-4-5-6-11-26-19(27)17-18(23(2)21(26)28)22-20-24(12-8-13-25(17)20)15-9-7-10-16(14-15)29-3/h7,9-10,14H,4-6,8,11-13H2,1-3H3 |
InChI Key |
GZJPCTSJDTXTFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC(=CC=C4)OC)N(C1=O)C |
Origin of Product |
United States |
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